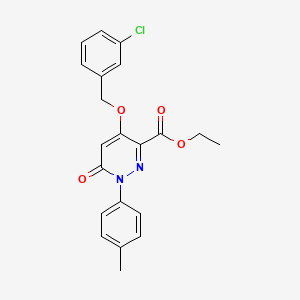![molecular formula C22H24N2O6 B2792484 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide CAS No. 2034240-11-2](/img/structure/B2792484.png)
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzo[d][1,3]dioxole moiety, a hydroxy-phenyl group, and a tetrahydro-2H-pyran ring, all connected through an oxalamide linkage. Such structural diversity makes it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide typically involves multiple steps. One common approach starts with the preparation of benzo[d][1,3]dioxol-5-ylmethanol, which is then reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is further reacted with 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethylamine under controlled conditions to yield the final oxalamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3)
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives
科学的研究の応用
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- 3-(benzo[d][1,3]dioxol-5-yl)acrylaldehyde .
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for further research .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c25-20(21(26)24-17-6-7-18-19(12-17)30-14-29-18)23-13-22(27,15-4-2-1-3-5-15)16-8-10-28-11-9-16/h1-7,12,16,27H,8-11,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIBCGETILTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-ethoxyphenyl){6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2792403.png)

![4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2792405.png)

![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792409.png)
![2-[(3-Methoxyphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2792410.png)

![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792416.png)

![7-(4-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792420.png)



